N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 954021-41-1
VCID: VC6115748
InChI: InChI=1S/C21H22N2O4/c24-20(18-12-16-4-1-2-6-19(16)27-21(18)25)22-13-15-7-9-23(10-8-15)14-17-5-3-11-26-17/h1-6,11-12,15H,7-10,13-14H2,(H,22,24)
SMILES: C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CO4
Molecular Formula: C21H22N2O4
Molecular Weight: 366.417

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 954021-41-1

Cat. No.: VC6115748

Molecular Formula: C21H22N2O4

Molecular Weight: 366.417

* For research use only. Not for human or veterinary use.

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide - 954021-41-1

Specification

CAS No. 954021-41-1
Molecular Formula C21H22N2O4
Molecular Weight 366.417
IUPAC Name N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C21H22N2O4/c24-20(18-12-16-4-1-2-6-19(16)27-21(18)25)22-13-15-7-9-23(10-8-15)14-17-5-3-11-26-17/h1-6,11-12,15H,7-10,13-14H2,(H,22,24)
Standard InChI Key WQAGJLUNBCRJLX-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Furan-2-ylmethyl group: A five-membered aromatic oxygen heterocycle linked to a methylene bridge.

  • Piperidine scaffold: A six-membered nitrogen-containing ring substituted at the 1-position with the furan-methyl group and at the 4-position with a methylene-linked carboxamide.

  • Chromene carboxamide: A 2H-chromene (benzopyran) system with a ketone at position 2 and a carboxamide at position 3.

This combination introduces steric complexity and multiple hydrogen-bonding sites, which may influence its pharmacokinetic properties.

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₁H₂₂N₂O₄
Molecular Weight366.417 g/mol
Hydrogen Bond Donors2 (amide NH, piperidine NH)
Hydrogen Bond Acceptors5 (furan O, ketone O, amide O, piperidine N)
LogP (estimated)~2.1 (moderate lipophilicity)

The compound’s moderate lipophilicity suggests potential blood-brain barrier permeability, though experimental validation is required.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine-furan and chromene precursors. A representative route includes:

  • Piperidine Functionalization: N-alkylation of piperidine with furan-2-ylmethyl chloride under basic conditions to yield 1-(furan-2-ylmethyl)piperidine.

  • Chromene Carboxamide Formation: Coupling of 2-oxo-2H-chromene-3-carboxylic acid with the piperidine intermediate using activating agents like oxalyl chloride or carbodiimides .

Reaction conditions (temperature, solvent, catalysts) critically impact yield and purity. For instance, dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, while triethylamine (TEA) or diisopropylethylamine (DIEA) serve as bases .

Analytical Validation

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): Key signals include the furan proton resonances at δ 6.2–7.4 ppm, chromene ketone carbonyl at ~δ 160 ppm (¹³C), and piperidine methylene protons at δ 2.5–3.5 ppm .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows the [M+H]⁺ ion at m/z 367.4, consistent with the molecular weight.

Hypothesized Biological Activities

Anticancer Prospects

Patent WO2018015788A1 highlights selenopheno[3,2-h]chromenes as antimetastatic agents, suggesting chromene carboxamides may share similar mechanisms, such as tubulin polymerization inhibition or kinase modulation . Computational docking studies could elucidate potential targets like vascular endothelial growth factor receptor-2 (VEGFR-2) or matrix metalloproteinases (MMPs).

Research Gaps and Future Directions

Critical Unanswered Questions

  • Target Identification: High-throughput screening against kinase libraries or GPCR panels is needed to identify binding partners.

  • ADMET Profiling: Predictive models indicate moderate bioavailability but require experimental validation via in vitro permeability and cytochrome P450 inhibition assays.

  • Synthetic Optimization: Exploring alternative coupling reagents (e.g., HATU, EDCI) may improve yields beyond the reported 61–66% .

Strategic Recommendations

  • Collaborative Studies: Partnering with academic labs for phenotypic screening in cancer cell lines or inflammatory models.

  • Patent Landscape Analysis: Monitoring filings related to chromene carboxamides to avoid infringement and identify white spaces.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator